Engeletin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Engeletin from Smilax glabra - Sources, Analysis, and Pharmacological Applications

Introduction and Chemical Identity

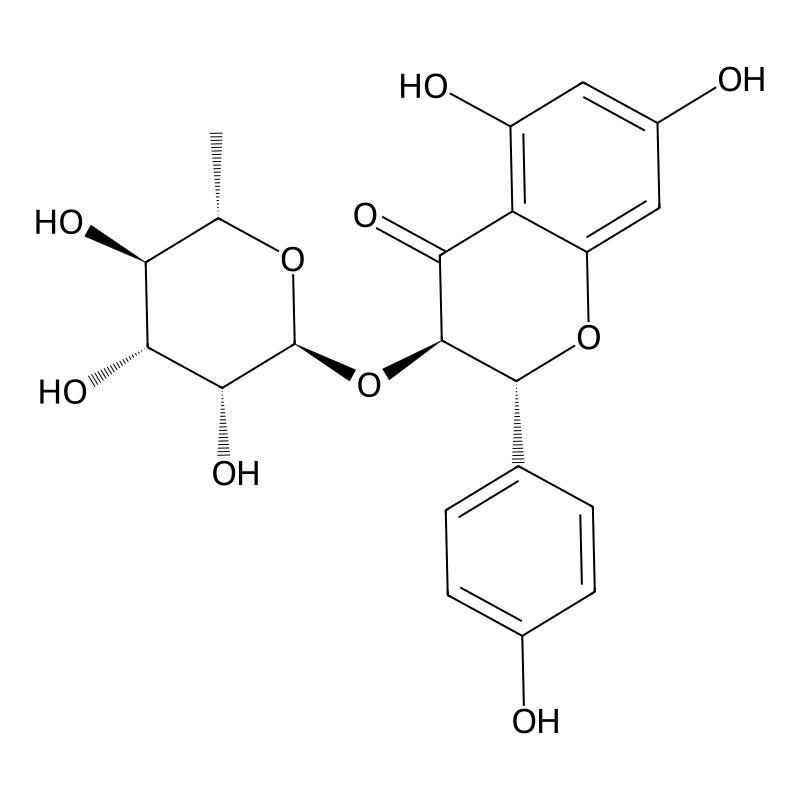

Engeletin (C₂₁H₂₂O₁₀, MW: 434.39 g/mol), systematically known as deoxydihydroquercetin-3-β-rhamnoside, is a naturally occurring flavanonol glycoside that has garnered significant scientific interest for its diverse pharmacological properties. This compound, characterized by its dihydroflavonol structure with a rhamnose sugar moiety, represents an important bioactive constituent found in several medicinal plants, particularly within the Liliaceae family. This compound's chemical structure consists of a flavanonol backbone with specific stereochemical configurations that influence its biological activity and metabolic fate. The compound typically presents as white to yellow crystalline solids with a melting point of 169-171°C and demonstrates limited aqueous solubility but good solubility in organic solvents such as DMSO (≥100 mg/mL) [1] [2].

This compound's significance in drug discovery stems from its multifaceted biological activities, including potent anti-inflammatory, antioxidant, antimicrobial, and metabolic regulatory properties. As a natural product with favorable toxicity profiles, it presents an attractive candidate for development as a therapeutic agent or lead compound. Recent advances in analytical techniques have enabled more precise characterization of this compound's physicochemical properties, pharmacokinetic behavior, and mechanism of action, facilitating its evaluation for various clinical applications. This technical guide provides a comprehensive resource for researchers and drug development professionals, consolidating current knowledge on this compound's sources, extraction methodologies, analytical techniques, and pharmacological mechanisms to support further investigation and development of this promising natural compound [1] [2].

Natural Sources and Distribution

Primary Botanical Sources

This compound is distributed across several plant species, with significant variation in concentration among different sources. The primary natural sources of this compound include:

Smilax species: Smilax glabra Roxb. (Rhizoma Smilacis Glabrae, RSG) and Rhizoma Smilacis Chinae (RSC) represent the most significant sources of this compound, with RSC containing substantially higher quantities than RSG according to comparative analyses. Multiple studies have identified this compound as one of the principal flavonoid constituents in Smilax glabra rhizomes, alongside its stereoisomers including astilbin, neoastilbin, and isoastilbin [1] [3] [4].

Additional plant sources: this compound has also been isolated from Artocarpus dadah, Pieris japonica, Dioon spinulosum leaves, Engelhardia roxburghiana leaves, Nelumbo nucifera, Gynostemma pentaphyllum, Hymenaea martiana Hayne (Fabaceae), Inga stipularis DC. (fabaceae), and notably from wine, where it serves as a primary flavonoid compound, particularly in Chardonnay and Pinot Noir champagne varieties [1].

Table 1: Botanical Sources of this compound

| Source | Plant Part | Relative Abundance | Geographic Distribution |

|---|---|---|---|

| Rhizoma Smilacis Chinae | Rhizome | High | China, Southeast Asia |

| Smilax glabra Roxb. | Rhizome | Moderate to High | Southern China, Southeast Asia |

| Engelhardia roxburghiana | Leaves | Moderate | East Asia |

| Wine (Chardonnay, Pinot Noir) | Fermented product | Variable | Global |

| Artocarpus dadah | Not specified | Low to Moderate | Southeast Asia |

Quantitative Analysis in Smilax glabra

Advanced analytical techniques have enabled precise quantification of this compound in Smilax glabra extracts. UPLC-ESI-MS/MS analyses have consistently identified this compound as one of 34 major compounds in S. glabra rhizomes, with its concentration varying based on extraction methodology, geographical origin, and processing techniques. Studies employing UHPLC-ESI/LTQ-Orbitrap-MS have confirmed this compound as a marker compound in S. glabra, with quantitative analyses demonstrating consistent presence across multiple batches of plant material, supporting its utility for quality control standardization [5] [6] [4].

The distribution of this compound within plant tissues shows distinct patterns, with rhizomes accumulating higher concentrations compared to aerial parts in Smilax species. Tissue distribution studies in animal models following administration of S. glabra extracts have further revealed that this compound and its metabolites distribute widely to target organs including liver, intestine, kidney, and stomach, reflecting its pharmacokinetic behavior and potential sites of pharmacological action [7].

Extraction and Isolation Methodologies

Conventional Extraction Techniques

The extraction of this compound from plant material typically employs solvent-based methods optimized for flavonoid recovery. The most common protocols include:

Ethanol-based extraction: A standardized approach utilizes 70% ethanol in a 1:15 (g:mL) plant-to-solvent ratio employing hot reflux extraction, repeated twice to maximize yield. The combined extract is filtered through a 200-mesh sieve, centrifuged at 8000 rpm for 20 minutes, and the supernatant is concentrated under vacuum followed by lyophilization to obtain a dry powder. This method has been shown to effectively extract this compound while preserving its structural integrity and biological activity [5] [6].

Standard decoction: For clinical applications, a water-based standard decoction prepared according to traditional Chinese medicine principles offers advantages including environmental friendliness, cost-effectiveness, and clinical applicability. This method involves boiling plant material in water following a standardized process, yielding extracts suitable for pharmacological use while minimizing organic solvent residues [7].

Advanced Separation Techniques

Following initial extraction, this compound requires purification from complex plant matrices. Effective separation protocols include:

Macroporous resin fractionation: This method enables separation of this compound into medium-polarity fractions, effectively concentrating the compound while removing impurities. The process typically involves loading crude extract onto macroporous resin columns followed by stepwise elution with ethanol-water gradients, with this compound typically eluting in 30-70% ethanol fractions [7].

Chromatographic purification: For obtaining high-purity this compound for research applications, preparative HPLC and counter-current chromatography techniques have been employed. These methods leverage the differential polarity and solubility characteristics of this compound relative to structurally similar flavonoids such as astilbin and its stereoisomers [4].

Table 2: Extraction and Isolation Methods for this compound

| Method | Conditions | Advantages | Yield Considerations |

|---|---|---|---|

| Ethanol Reflux Extraction | 70% ethanol, 1:15 ratio, 2-3 cycles | High efficiency, reproducibility | Dependent on plant source quality |

| Hot Water Decoction | Boiling water, standardized process | Solvent-free, clinically applicable | Lower yield for non-polar components |

| Macroporous Resin | AB-8 or D101 resin, ethanol gradient | Effective pre-purification, scalable | Requires optimization of gradient |

| Preparative HPLC | C18 column, acetonitrile-water mobile phase | High purity obtainable | Low throughput, equipment intensive |

Pharmacological Activities and Mechanisms

Anti-inflammatory and Immunomodulatory Activities

This compound demonstrates significant anti-inflammatory properties through multiple mechanisms, primarily via modulation of the NF-κB signaling pathway. Research has shown that this compound inhibits NF-κB activation, decreasing the production of inflammatory mediators including iNOS and COX-2. Additionally, this compound suppresses expression of TLR4-signaling downstream molecules such as MyD88, IRAK1, TRAF6, and TAK1 proteins. In vivo studies have confirmed that this compound (25-100 mg/kg, intraperitoneal) markedly reduces LPS-increased myeloperoxidase activity in mice, demonstrating potent anti-inflammatory effects [1] [2].

The immunomodulatory activities of this compound extend to various disease models. In cerebral ischemia-reperfusion injury, this compound promotes angiogenesis through the VEGF/vasohibin signaling pathway and stabilizes newly formed vessels via the angiopoietin-1/Tie-2 pathway. These effects contribute to improved blood supply to vital organs and protection of cellular activity following ischemic insult. Furthermore, this compound alleviates oxidative stress and inflammatory responses in BV-2 murine microglial cells induced by amyloid-β (1-42) through modulation of the Keap1/Nrf2 pathway, suggesting potential applications in neurodegenerative disorders [1].

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including clinically relevant strains:

Anti-Helicobacter pylori activity: Recent investigations (2025) have demonstrated that this compound contributes to the anti-H. pylori activity of S. glabra extracts. While astilbin shows approximately three-fold stronger urease inhibition than this compound, both compounds interact with sulfhydryl groups at the active site of urease, a critical enzyme for H. pylori survival and pathogenesis. Molecular docking studies confirm that this compound binds to the active site of H. pylori urease, inhibiting its activity and consequently impairing bacterial growth with MIC values ranging from 0.5 to 1.5 mg/mL for S. glabra extracts containing this compound [5] [6].

Broad-spectrum antimicrobial effects: this compound's antimicrobial activity extends beyond H. pylori, showing efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens including Candida albicans. The compound disrupts microbial membrane integrity and inhibits essential enzymatic processes, contributing to its antimicrobial profile. These properties support the traditional use of this compound-containing plants for treating infectious conditions [8] [1].

Metabolic and Systemic Effects

This compound demonstrates significant potential in regulating metabolic processes and treating systemic disorders:

Anti-hyperuricemic activity: this compound contributes to the uric acid-lowering effects of S. glabra preparations. Tissue distribution studies reveal that this compound and its metabolites accumulate in the liver, intestine, and kidney—key organs involved in uric acid metabolism. Molecular docking analyses indicate that this compound metabolites exhibit strong binding activities with target proteins including CNT2 (involved in purine absorption), XOD (xanthine oxidase, key enzyme in uric acid production), and URAT1 (urate transporter in renal tubules) [7].

Additional metabolic effects: this compound functions as a natural aldose reductase inhibitor, potentially delaying the development of chronic diabetic complications. It also demonstrates anti-obesity effects through activation of the β3-AR/AMPK signaling pathway, and exhibits cardioprotective properties by reducing oxidative stress via the Nrf2/HO-1 pathway [1].

The following diagram illustrates this compound's primary pharmacological mechanisms across different biological systems:

Diagram 1: Comprehensive overview of this compound's multifaceted pharmacological mechanisms across different biological systems and pathological conditions.

Analytical Methods and Quality Control

Identification and Characterization Techniques

Advanced chromatographic and spectrometric methods have been established for the precise identification and characterization of this compound in complex plant matrices:

UPLC-ESI-MS/MS: Ultra Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry provides high-resolution separation and accurate identification of this compound. Typical parameters include: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm); mobile phase comprising acetonitrile (eluent A) and formic acid aqueous solution (eluent B) with gradient elution; negative ion mode detection; mass accuracy within 5 ppm. This method enables simultaneous identification of this compound alongside related flavonoids in S. glabra extracts [5] [6] [4].

UHPLC-ESI/LTQ-Orbitrap-MS: This high-resolution mass spectrometry technique offers superior mass accuracy and sensitivity for this compound characterization. The method typically employs: UHPLC separation with C18 column; mobile phase of acetonitrile-water with formic acid modifier; negative ion mode monitoring of [M-H]− ion at m/z 433.1342; and MS/MS fragmentation pattern analysis. This technique can distinguish this compound from its stereoisomers based on retention behavior, UV absorption (λmax ≈ 290 nm), and characteristic fragmentation patterns [4].

Quantitative Analysis Protocols

Accurate quantification of this compound requires validated analytical methods suitable for different research and quality control applications:

Validation parameters: Established UHPLC-MS methods for this compound quantification demonstrate excellent linearity (r² > 0.999) across concentration ranges typically from 0.05-50 μg/mL, with limits of detection (LOD) around 0.01 μg/mL and limits of quantification (LOQ) approximately 0.05 μg/mL. Method validation shows satisfactory precision (RSD < 2%), repeatability (RSD < 3%), and recovery rates (95-105%) for accurate this compound quantification in plant materials [4].

Standardized quality control: For quality control of S. glabra materials, simultaneous quantification of this compound alongside marker compounds (astilbin, neoastilbin, isoastilbin, neoisoastilbin) provides comprehensive quality assessment. The Chinese Pharmacopoeia currently specifies astilbin content as the primary quality marker, but emerging research suggests including this compound as an additional marker would enhance quality control standards for S. glabra-based products [9] [4].

Table 3: Analytical Methods for this compound Characterization and Quantification

| Method | Conditions | Key Parameters | Applications |

|---|---|---|---|

| UPLC-ESI-MS/MS | C18 column, acetonitrile-formic acid gradient | m/z 433.1 [M-H]−, MS² fragments | Qualitative screening, metabolite profiling |

| UHPLC-ESI/LTQ-Orbitrap-MS | High resolution C18, negative ion mode | Mass accuracy < 5 ppm, characteristic fragments | Structural confirmation, isomer differentiation |

| Quantitative UHPLC-DAD | C18 column, gradient elution, 290 nm detection | Linear range 0.05-50 μg/mL, LOD 0.01 μg/mL | Quality control, content standardization |

| HPLC-UV | C18 column, isocratic or gradient elution | Retention time comparison, peak area quantification | Routine analysis, batch consistency |

Research Gaps and Future Perspectives

Despite significant advances in understanding this compound's sources, properties, and biological activities, several research gaps remain to be addressed:

Synthetic approaches: Currently, no chemical synthesis method for this compound has been reported, with isolation relying exclusively on plant extraction. Development of efficient synthetic routes would ensure more consistent supply and enable structure-activity relationship studies through analog synthesis. The relatively low yield and purity of this compound from natural sources currently limit comprehensive clinical investigation [1].

Pharmacokinetic optimization: While pharmacokinetic studies indicate this compound is rapidly absorbed and widely distributed following administration, its oral bioavailability remains low with a half-life of approximately 3.7 hours. Formulation strategies to enhance bioavailability, such as nanoparticle delivery systems or prodrug approaches, represent important areas for future investigation [1] [7].

Clinical validation: Most pharmacological data on this compound derive from in vitro studies or animal models. Well-designed clinical trials are necessary to validate its therapeutic efficacy and safety in humans across various indications, particularly for metabolic disorders, inflammatory conditions, and infectious diseases where its mechanisms appear most promising [1] [9].

Target identification: While several molecular targets of this compound have been proposed, comprehensive target deconvolution studies using approaches such as chemical proteomics would provide more complete understanding of its mechanism of action and potential off-target effects [1] [7].

Future research directions should prioritize elucidating the complete absorption, distribution, metabolism, and excretion (ADME) profile of this compound, identifying its primary molecular targets through comprehensive binding assays, optimizing its chemical structure for enhanced potency and bioavailability, and conducting rigorously controlled clinical trials to establish therapeutic efficacy in human populations.

Conclusion

This compound represents a promising natural flavonoid glycoside with diverse pharmacological activities and potential therapeutic applications. Its presence in Smilax glabra and related species, particularly in rhizome tissues, provides a renewable source for further investigation and development. Well-established extraction and analytical methods enable reliable isolation and quantification of this compound from plant materials, supporting quality standardization efforts. The compound's multifaceted mechanisms of action, including modulation of NF-κB signaling, urease inhibition, and regulation of metabolic pathways, underlie its broad therapeutic potential across various disease models.

References

- 1. A Review on the Pharmacological Aspects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | NF-κB Inhibitor [medchemexpress.com]

- 3. Smilax glabra Roxb.: A Review of Its Traditional Usages ... [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and Quantitative Analysis of Rhizoma Smilacis ... [mdpi.com]

- 5. Component characterization of Smilax glabra Roxb., and ... [frontiersin.org]

- 6. Component characterization of Smilax glabra Roxb., and ... [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive characterisation of the active ingredients ... [frontiersin.org]

- 8. Chemical Constituents from the Rhizomes of Smilax glabra ... [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the chemical constituents, pharmacological ... [pmc.ncbi.nlm.nih.gov]

Mechanisms of Action and Signaling Pathways

Engeletin exerts its effects by modulating several critical cellular signaling pathways. The following diagram illustrates the primary mechanism by which this compound protects intestinal epithelial cells, as identified in recent colitis research [1] [2].

This compound activates the AMPK/SIRT1/PGC-1α axis, promoting mitochondrial health and reducing colitis damage. [1] [2]

In addition to this core pathway, this compound interacts with other key signaling nodes [3] [4] [5]:

- NF-κB Pathway: this compound inhibits the activation of this central regulator of inflammation, reducing the production of pro-inflammatory cytokines [3] [4].

- Nrf2 Antioxidant Pathway: It activates Nrf2, leading to the upregulation of cellular antioxidant defenses [3] [5].

- MAPK Pathway: this compound can suppress the phosphorylation of JNK, ERK, and p38, thereby reducing inflammation and apoptosis [4].

Pharmacological Effects & Experimental Data

Extensive preclinical studies show this compound's therapeutic potential across multiple biological systems. Key quantitative findings from recent research are summarized in the table below.

| Therapeutic Area | Model System | Dose/Concentration | Key Effects & Metrics |

|---|---|---|---|

| Inflammatory Bowel Disease (IBD) | DSS-induced colitis mice [1] [2] | 10, 20, 40 mg/kg (oral) | ↓ Weight loss, DAI scores, colon shortening; ↑ ZO-1, claudin-1; ↓ apoptosis; ↑ ATP production |

| Colonic organoids [1] [2] | 10 μM | Restored barrier integrity; Ameliorated mitochondrial dysfunction | |

| Insulin Resistance | Human HepG2 liver cells [6] | 10, 100 μM | ↑ Glucose consumption; ↑ ISR-1, ISR-2, GLUT-2 expression; ↓ MDA, TNF-α, Caspase-3/9 |

| Intervertebral Disc Degeneration | Rat NP cells in vitro [4] | 10, 20, 40 μM | ↓ TNF-α-induced inflammatory mediators (iNOS, IL-1β, COX2); ↓ MMPs; ↓ apoptosis |

| Rat IDD model in vivo [4] | 10 μM (intradiscal injection) | Alleviated disc degeneration on imaging & histology | |

| Anti-Helicobacter pylori | H. pylori urease assay [7] | N/A (Component of SGR extract) | Inhibited urease activity (Astilbin, a related compound, showed stronger inhibition) |

Detailed Experimental Protocols

For researchers looking to replicate key studies, here are methodologies for two major areas of investigation.

In Vivo Model of Colitis

This protocol is adapted from the 2025 study on this compound's effects on mitochondrial function [1] [2].

- Animals: Wild-type (C57BL/6, 6–8 weeks old, male).

- Group Allocation: Mice are randomly divided into groups (e.g., Control, DSS+vehicle, DSS+Eng-L, DSS+Eng-M, DSS+Eng-H), with n=10 per group.

- Colitis Induction: Colitis is induced by administering 2.5% (w/v) dextran sulfate sodium (DSS), molecular weight 36–50 kDa, in the drinking water for 7 days.

- Treatment: this compound (dissolved in corn oil) is administered daily via oral gavage. Doses of 10, 20, and 40 mg/kg are used. Administration typically begins a few days before DSS exposure and continues throughout the experiment.

- Assessment:

- Daily: Body weight and Disease Activity Index (DAI).

- Endpoint (Day 7): Colon length is measured. Tissues are collected for:

- Histology: H&E staining, Alcian blue periodic acid Schiff (AB-PAS) staining for goblet cells.

- Molecular Analysis: Western blotting for tight junction proteins (ZO-1, claudin-1), apoptosis markers (Bax, Bcl-2, cleaved caspase-3), and pathway proteins (p-AMPK, PGC-1α).

- Oxidative Stress: Assays for MDA, GSH, SOD, CAT.

- Mitochondrial Function: ATP production, mtDNA levels, and electron transport chain complex activity.

In Vitro Model of Insulin Resistance

This protocol is based on the 2025 study in HepG2 liver cells [6].

- Cell Line: Human HepG2 liver cells.

- Culture Conditions: Grown in RPMI 1640 medium with 20% FBS at 37°C in a 5% CO2 atmosphere.

- Insulin Resistance (IR) Induction: Cells are treated with 30 mM glucose and 50 nM insulin for 48 hours.

- Treatment: this compound (and a positive control like metformin) are added to the culture medium 1 hour before IR induction.

- Cytotoxicity Assay: An MTT assay is performed to determine non-cytotoxic and effective doses of this compound (e.g., 10 and 100 μM were used in the study).

- Glucose Consumption Test: After IR induction, media is replaced with low-glucose media, stimulated with insulin, and glucose remaining in the medium is measured.

- Molecular Analysis:

- qPCR/Western Blot: To analyze expression of ISR-1, ISR-2, GLUT-2, TNF-α, caspase-3, and caspase-9.

- Biochemical Assays: To measure oxidative stress markers like MDA, GSH, and SOD.

Current Challenges and Future Perspectives

Despite its promise, several challenges must be addressed to advance this compound toward clinical application [3] [8] [5]:

- Bioavailability and Solubility: this compound has low oral bioavailability (~3.686 ± 2.356 h half-life) and aqueous solubility, which limits its efficacy [8] [5].

- Synthesis and Purity: Current supplies rely on plant extraction, yielding low quantity and purity. No chemical synthesis route has been reported, hindering large-scale production [3] [5].

- Future Strategies:

- Novel Drug Delivery Systems: Using nanostructured lipid carriers (NLCs) can enhance brain delivery and bioavailability [8].

- Clinical Studies: Current evidence is preclinical. Human trials are essential to validate targets and therapeutic efficacy [3] [5].

- Metabolic Engineering: Engineering plants or microbes to produce high yields of this compound is a promising solution for sustainable supply [9].

References

- 1. This compound Targets Mitochondrial Dysfunction to Attenuate ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Targets Mitochondrial Dysfunction to Attenuate ... [mdpi.com]

- 3. Pharmacological aspects of this compound as natural compound [dovepress.com]

- 4. This compound Alleviates the Inflammation and Apoptosis in ... [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Pharmacological Aspects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of this compound on Insulin Resistance Induced in ... [pmc.ncbi.nlm.nih.gov]

- 7. Component characterization of Smilax glabra Roxb., and ... [frontiersin.org]

- 8. Theoretical design for covering this compound with ... [frontiersin.org]

- 9. Unlocking the potential of flavonoid biosynthesis through ... [frontiersin.org]

Comprehensive Technical Review: Engeletin's Anti-inflammatory and Antioxidant Mechanisms and Therapeutic Potential

Introduction to Engeletin

This compound (ENG), a naturally occurring flavonoid glycoside with the molecular formula C21H22O10 and molecular weight of 434.39 g/mol, is increasingly recognized for its significant pharmacological potential [1] [2]. This dihydroflavonoid compound is chemically characterized as dihydrokaempferol 3-rhamnoside and is primarily extracted from various medicinal plants, including Smilax glabra Roxb. (Tu fuling), Rhizoma Smilacis Chinae, Engelhardia roxburghiana, and is also present in wine [3] [4] [1]. This compound exhibits favorable physicochemical properties with low cytotoxicity, making it a promising candidate for therapeutic development. Pharmacokinetic studies reveal that this compound undergoes rapid absorption and wide distribution following administration, yet it demonstrates relatively low bioavailability with an oral half-life of approximately 3.7 hours [4]. As a multifunctional phytochemical, this compound has demonstrated remarkable anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory activities across various disease models, positioning it as a compelling subject for drug development research [4] [5].

Mechanisms of Action: Molecular Targets and Signaling Pathways

Primary Anti-inflammatory Mechanisms

This compound exhibits potent anti-inflammatory effects primarily through modulation of key signaling pathways:

NF-κB Pathway Inhibition: this compound effectively suppresses the TLR4/NF-κB signaling cascade, reducing the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [3] [4] [6]. This inhibition occurs through preventing IκBα phosphorylation and subsequent nuclear translocation of NF-κB subunits, thereby blocking the transcription of inflammatory mediators [3].

MAPK Signaling Regulation: this compound modulates the activation of p38, JNK, and ERK pathways, which are crucial in stress-induced inflammatory responses [3]. This regulation contributes to reduced production of matrix-degrading enzymes and inflammatory mediators, particularly evident in osteoarthritis models [3].

Inflammasome Suppression: Research indicates this compound's ability to inhibit NLRP3 inflammasome activation, thereby reducing caspase-1-mediated maturation of IL-1β and IL-18, which play pivotal roles in sterile inflammatory conditions [4].

Antioxidant Defense Mechanisms

This compound enhances cellular antioxidant defenses through multiple interconnected mechanisms:

Nrf2 Pathway Activation: this compound potently activates the Nrf2 antioxidant signaling cascade, promoting the dissociation of Nrf2 from its cytoplasmic inhibitor Keap1 and facilitating its nuclear translocation [3] [7] [6]. This leads to upregulated expression of antioxidant enzymes including HO-1, NQO1, SOD, and catalase [3] [7].

Mitochondrial Protection: this compound specifically targets mitochondrial dysfunction by activating the AMPK/SIRT1/PGC-1α signaling axis, enhancing mitochondrial biogenesis, improving electron transport chain function, and reducing mitochondrial ROS production [7] [1] [2]. This mechanism is particularly relevant in intestinal epithelial cells and cardiomyocytes [6] [2].

Direct Free Radical Scavenging: The flavonoid structure of this compound enables direct neutralization of reactive oxygen species including superoxide anions, hydroxyl radicals, and hydrogen peroxide, thereby reducing lipid peroxidation and cellular damage [8] [6].

Integrated Pathway Regulation

The therapeutic efficacy of this compound stems from its ability to simultaneously target multiple pathways across various disease contexts. The compound functions as a dual regulator of both NF-κB and Nrf2 pathways, effectively balancing inflammatory and antioxidant responses [6]. Additionally, this compound demonstrates cross-talk between autophagy activation and apoptosis inhibition, further enhancing its cytoprotective effects [3] [7].

Figure 1: this compound's Core Signaling Pathways - This diagram illustrates this compound's dual modulation of pro-inflammatory (red) and antioxidant/mitochondrial (green/blue) pathways, demonstrating its multi-target mechanism of action.

Disease-Specific Applications and Efficacy

Metabolic Diseases

Insulin Resistance and Diabetes: this compound demonstrates significant potential in managing insulin resistance and diabetes through multiple mechanisms. In human HepG2 liver cells with induced insulin resistance, this compound (10-100 μM) enhanced glucose consumption and upregulated key insulin signaling molecules including insulin receptor substrates (ISR-1, ISR-2) and glucose transporter 2 (GLUT-2) [8] [9]. The compound also ameliorated oxidative stress in this model by decreasing malondialdehyde (MDA) levels while increasing glutathione (GSH) and superoxide dismutase (SOD) activities [8]. Additionally, this compound reduced apoptosis markers (caspase-3, caspase-9) and inflammatory mediators (TNF-α), showing effects comparable to metformin, a first-line antidiabetic medication [8] [9]. These findings position this compound as a promising multi-target therapeutic candidate for diabetes and related metabolic disorders.

Obesity-Related Conditions: this compound has demonstrated potential in addressing obesity through activation of the β3-AR/AMPK signaling pathway, which stimulates brown adipose tissue activity and mitochondrial function in adipocytes [4]. This mechanism promotes energy expenditure and may counter metabolic dysfunction associated with obesity [4].

Gastrointestinal Diseases

Inflammatory Bowel Disease (IBD): this compound exhibits remarkable efficacy in experimental models of IBD through protection of intestinal barrier integrity and modulation of mitochondrial function [7] [1] [2]. In DSS-induced colitis mice, this compound administration (10-40 mg/kg) significantly alleviated disease symptoms, including weight loss, colon shortening, and disease activity index scores [7] [1]. The compound restored intestinal barrier function by upregulating tight junction proteins (ZO-1, claudin-1) and preserving goblet cells [7] [1]. Mechanistically, this compound activated the AMPK/SIRT1/PGC-1α signaling axis, enhancing mitochondrial biogenesis, improving ATP production, and reducing epithelial apoptosis [7] [1]. These effects were accompanied by suppression of NF-κB-mediated inflammation and activation of the Nrf2 antioxidant pathway [7] [1] [2].

Crohn's Disease-Like Colitis: this compound demonstrates specific efficacy in Crohn's disease-like models by inhibiting TLR4-NF-κB signaling pathway and modulating macrophage polarization [10]. This action reduces the production of pro-inflammatory cytokines and chemokines, thereby attenuating intestinal inflammation [10].

Cardiovascular Diseases

Myocardial Ischemia-Reperfusion Injury (MIRI): this compound provides significant cardioprotection in MIRI models by functioning as a dual regulator of both NF-κB and Nrf2 pathways [6]. In H9c2 cardiomyocytes subjected to hypoxia-reoxygenation, this compound treatment (5-20 μM) dose-dependently improved cell viability, reduced inflammatory cytokine expression (TNF-α, IL-1β, IL-6), and suppressed oxidative stress markers [6]. The compound also inhibited ferroptosis, an iron-dependent form of cell death, by decreasing intracellular ferrous iron accumulation and enhancing glutathione peroxidase 4 (GPX4) expression [6]. In vivo, this compound alleviated myocardial infarction in a left anterior descending artery mouse model, confirming its therapeutic potential for ischemic heart conditions [6].

Other Disease Applications

Osteoarthritis: this compound protects chondrocytes from TNF-α-induced damage by reducing apoptosis and extracellular matrix degradation while scavenging intracellular ROS through Nrf2 pathway activation [3].

Neurological Disorders: In cerebral ischemia-reperfusion injury models, this compound promotes angiogenesis through VEGF/vasohibin signaling and stabilizes newly formed vessels via the Ang-1/Tie-2 pathway [4]. Additionally, it alleviates oxidative stress and neuroinflammation in Alzheimer's disease models [4].

Pulmonary Conditions: this compound demonstrates efficacy in acute lung injury and pulmonary fibrosis models through suppression of NF-κB and TGF-β1 signaling pathways [4].

Table 1: Quantitative Effects of this compound on Oxidative Stress Markers Across Disease Models

| Disease Model | MDA Reduction | GSH Increase | SOD Enhancement | ROS Suppression | Reference |

|---|---|---|---|---|---|

| Insulin Resistance (HepG2) | Significant decrease | Significant increase | Significant enhancement | Not reported | [8] [9] |

| Myocardial Injury (H9c2) | Dose-dependent reduction | Dose-dependent elevation | Dose-dependent improvement | Significant inhibition | [6] |

| Experimental Colitis (Mice) | Marked reduction | Marked elevation | Marked enhancement | Significant suppression | [7] [1] |

| Osteoarthritis (Chondrocytes) | Not reported | Not reported | Not reported | Significant scavenging | [3] |

Table 2: Anti-inflammatory Effects of this compound Across Disease Models

| Disease Model | TNF-α Inhibition | IL-1β Reduction | IL-6 Suppression | NF-κB Pathway Modulation | Reference |

|---|---|---|---|---|---|

| Insulin Resistance | Significant decrease | Not reported | Not reported | Inhibition | [8] [9] |

| Myocardial Injury | Dose-dependent inhibition | Dose-dependent reduction | Dose-dependent suppression | Downregulation | [6] |

| Experimental Colitis | Significant reduction | Not reported | Not reported | Significant suppression | [7] [1] |

| Osteoarthritis | Significant decrease | Not reported | Not reported | Pathway inhibition | [3] |

Experimental Protocols and Methodologies

In Vitro Assessment of Insulin Resistance

Cell Culture and Insulin Resistance Induction:

- Cell Line: Human HepG2 liver cells maintained in RPMI 1640 medium with 20% FBS and antibiotics at 37°C with 5% CO2 [8] [9].

- Insulin Resistance Induction: Cells treated with 30 mM glucose and 50 nM insulin for 48 hours [8] [9].

- This compound Treatment: Administered at concentrations of 10 μM and 100 μM one hour before insulin resistance induction [8] [9].

- Control Groups: Include healthy controls, IR controls, metformin-treated controls (positive control), and combination treatments [8] [9].

Assessment Methods:

- Glucose Consumption: Measured using glucose assay kits after stimulation with 100 nM insulin for 10 minutes [8] [9].

- Gene Expression Analysis: Quantitative RT-PCR for ISR-1, ISR-2, GLUT-2, TNF-α, caspase-3, and caspase-9 mRNA expression [8] [9].

- Oxidative Stress Markers: Biochemical assays for MDA, GSH, and SOD levels [8] [9].

- Cell Viability: MTT assay to determine cytotoxic effects and optimal dosing [8] [9].

In Vivo Colitis Model

Animal Model Establishment:

- Animals: C57BL/6 mice (6-8 weeks old, male) acclimatized under specific pathogen-free conditions [7] [1].

- Colitis Induction: 2.5% dextran sulfate sodium (DSS) in drinking water for 7 days [7] [1].

- This compound Administration: Daily oral gavage at 10, 20, and 40 mg/kg doses dissolved in corn oil, starting three days before DSS exposure [7] [1].

- Experimental Groups: Wild-type control, Eng-only control, DSS+vehicle, DSS+Eng-L (10 mg/kg), DSS+Eng-M (20 mg/kg), DSS+Eng-H (40 mg/kg) [7] [1].

Disease Assessment and Sample Collection:

- Disease Activity Index: Daily monitoring of weight loss, stool consistency, and fecal blood [7] [1].

- Colonoscopy: Under anesthesia with endoscopic scoring prior to sacrifice [7] [1].

- Tissue Collection: Colon length measurement, Swiss-roll preparation for histology, and mucosal scraping for molecular analyses [7] [1].

- Histopathological Analysis: H&E staining, Alcian blue periodic acid Schiff (AB-PAS) staining, and immunofluorescence detection [7] [1].

Molecular Analyses:

- Intestinal Barrier Function: FITC-dextran permeability, serum I-FABP levels, tight junction protein expression (ZO-1, claudin-1) by Western blot and immunofluorescence [7] [1].

- Apoptosis Assessment: TUNEL staining, cleaved caspase-3 immunofluorescence, Western blot for Bax/Bcl-2 ratio [7] [1].

- Mitochondrial Function: Transmission electron microscopy for mitochondrial morphology, ATP production measurement, mtDNA levels, and complex I/IV activity assays [7] [1].

- Signaling Pathways: Western blot for AMPK/SIRT1/PGC-1α axis, NF-κB pathway, and Nrf2 pathway activation [7] [1].

In Vitro Cardiomyocyte Protection Model

Hypoxia-Reoxygenation Model:

- Cell Line: H9c2 cardiomyocytes maintained in DMEM with 10% FBS [6].

- Hypoxia-Reoxygenation Induction: 2 hours hypoxia followed by 4 hours reoxygenation using a hypoxia chamber with gas mixture (5% CO2, 9% N2) [6].

- This compound Treatment: 0, 5, 10, or 20 μM during HR induction [6].

Assessment Methods:

- Cell Viability: CCK-8 assay with absorbance measurement at 450 nm [6].

- Inflammatory Cytokines: RT-PCR for TNF-α, IL-1β, and IL-6 mRNA expression [6].

- Oxidative Stress Markers: DCFH-DA assay for ROS, commercial kits for MDA, SOD, and GSH levels [6].

- Ferroptosis Assessment: Iron assay kit for ferrous iron concentration, Western blot for GPX4 and SLC7A11 expression [6].

- Apoptosis Analysis: Annexin V-FITC/PI staining with flow cytometry [6].

- Pathway Activation: Western blot for Nrf2 and NF-κB signaling pathways [6].

Figure 2: Experimental Workflow for this compound Studies - This diagram outlines the standardized methodology for evaluating this compound's efficacy in both in vitro and in vivo models, ensuring comprehensive assessment of its therapeutic potential.

Current Research Gaps and Future Directions

Despite promising preclinical results, several significant research gaps remain in understanding this compound's therapeutic potential and advancing its clinical translation:

Bioavailability Optimization: this compound currently demonstrates low oral bioavailability (approximately 3.7-hour half-life) which limits its clinical application [4]. Future research should focus on delivery system optimization through nanotechnology, prodrug approaches, or formulation strategies to enhance its absorption and distribution [4].

Clinical Validation: All current evidence derives from preclinical models including cell cultures and animal studies [4] [5]. Well-designed clinical trials are essential to validate this compound's efficacy, optimal dosing, and safety profile in human populations [4].

Synergistic Combinations: Research on potential synergistic effects of this compound with existing therapeutics remains limited [8] [9]. Combination studies with standard medications could reveal enhanced efficacy or reduced dosing requirements [8] [9].

Synthetic Approaches: Currently, this compound is primarily extracted from natural sources with relatively low yield and purity [4]. Development of efficient synthetic methodologies would ensure better supply for comprehensive research and potential clinical use [4].

Long-term Safety Profile: While this compound demonstrates low cytotoxicity in short-term studies, its chronic toxicity and organ-specific effects require thorough investigation through extended-duration toxicological studies [4].

Conclusion

References

- 1. This compound Targets Mitochondrial Dysfunction to Attenuate ... [mdpi.com]

- 2. This compound Targets Mitochondrial Dysfunction to Attenuate ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Protects Against TNF-α-Induced Apoptosis and ... [pmc.ncbi.nlm.nih.gov]

- 4. A Review on the Pharmacological Aspects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Pharmacological Aspects of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Inflammation and Ferroptosis and ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound Targets Mitochondrial Dysfunction to Attenuate ... [pubmed.ncbi.nlm.nih.gov]

- 8. The Effects of this compound on Insulin Resistance Induced in ... [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of this compound on Insulin Resistance Induced in ... [mdpi.com]

- 10. This compound attenuates the inflammatory response via ... [sciencedirect.com]

Engeletin and the Keap1-Nrf2 Pathway: A Technical and Mechanistic Analysis

Core Molecular Mechanism of Action

Engeletin exerts its cytoprotective effects primarily by modulating the Keap1-Nrf2-ARE signaling pathway, a central regulatory system for cellular defense against oxidative and electrophilic stress [1] [2] [3].

- Under Homeostatic Conditions: Under normal conditions, the transcription factor Nrf2 is constitutively targeted for proteasomal degradation by its cytoplasmic repressor, Keap1. Keap1 acts as an adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously ubiquitinates Nrf2, maintaining it at low levels [1] [2].

- Pathway Activation by this compound: this compound disrupts the Keap1-Nrf2 interaction, although its precise molecular mechanism as an inducer requires further elucidation. This disruption allows Nrf2 to escape ubiquitination, accumulate in the cytoplasm, and translocate to the nucleus [4]. In the nucleus, Nrf2 forms a heterodimer with a small Maf protein and binds to the Antioxidant Response Element (ARE), also known as the Electrophile Response Element (EpRE), in the promoter regions of its target genes [1]. This binding initiates the transcription of a vast array of cytoprotective genes.

The diagram below illustrates this core mechanism.

Core mechanism of this compound-induced Nrf2 pathway activation.

Quantitative Data Summary of Cytoprotective Outcomes

The activation of the Nrf2 pathway by this compound leads to the coordinated upregulation of a wide range of cytoprotective proteins. The table below summarizes key experimental findings from cellular and animal studies.

Table 1: Summary of this compound's Effects in Experimental Models

| Experimental Model | Inducer / Disease Model | Measured Outcomes | Key Results with this compound Treatment | Primary Citation |

|---|---|---|---|---|

| BV-2 Microglial Cells | Aβ1–42 (5 μM) [4] | Oxidative Stress Markers | ↓ ROS, ↓ MDA; ↑ GSH-Px, ↑ SOD activity [4] | [4] |

| Neuroinflammation Markers | ↓ NO production, ↓ iNOS; ↓ TNF-α, IL-1β, IL-6 (protein & mRNA) [4] | [4] | ||

| DSS-Induced Colitis in Mice | Dextran Sulfate Sodium [5] | Disease Activity & Barrier Integrity | Improved DAI scores, restored colon length; ↑ ZO-1, Claudin-1 [5] | [5] |

| Mitochondrial Function | ↑ ATP production, ↑ mtDNA levels, ↑ Complex I/IV activity [5] | [5] | ||

| Apoptosis Regulation | ↓ Bax/Bcl2 ratio, ↓ c-caspase3 [5] | [5] |

Expanded Mechanisms: Mitochondrial Protection via AMPK/SIRT1/PGC-1α

Recent research reveals that this compound's benefits extend beyond the classic antioxidant response to include mitochondrial protection. In a colitis model, this compound was shown to activate the AMPK/SIRT1/PGC-1α signaling axis [5].

- Mechanistic Workflow: This pathway is a master regulator of mitochondrial biogenesis and function. This compound's activation of this axis led to improved mitochondrial metrics and reduced epithelial cell apoptosis. Critically, the pharmacological inhibition of PGC-1α abolished these protective effects, confirming the pathway's essential role [5].

The experimental workflow and this expanded mechanism are visualized below.

Expanded mechanism of this compound involving mitochondrial protection.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of key methodological details.

Table 2: Key Experimental Protocols from Cited Studies

| Protocol Aspect | BV-2 Microglia Study [4] | DSS-Colitis Mouse Study [5] |

|---|---|---|

| In Vitro Model | Murine BV-2 microglial cells stimulated with Aβ1–42 (5 μM) for 24h to induce AD-like pathology [4]. | Mouse colonic organoids treated with DSS (2.5%) for 24h. This compound (10 μM) was applied 30 minutes prior to DSS [5]. |

| In Vivo Model | Not conducted in the cited study. | C57BL/6 male mice (6-8 weeks). Colitis induced with 2.5% DSS in drinking water for 7 days [5]. |

| Compound Treatment | This compound treatment on BV-2 cells alongside Aβ1–42 challenge [4]. | This compound (10, 20, 40 mg/kg) dissolved in corn oil, administered daily by oral gavage starting 3 days before DSS [5]. |

| Key Assays | - Cell viability & LDH release

- ROS/MDA/SOD/GSH-Px kits

- NO assay & iNOS (WB)

- Cytokine ELISA & RT–qPCR

- WB for Keap1/Nrf2 pathway proteins [4]. | - Disease Activity Index (DAI)

- Colonoscopy & histology (H&E, AB-PAS)

- IF/WB for tight junctions (ZO-1, Claudin-1)

- TUNEL, WB for apoptosis (Bax, Bcl2, c-caspase3)

- TEM, ATP, mtDNA for mitochondria [5]. | | Pathway Inhibition | Inhibition of Keap1/Nrf2 pathway (specific inhibitor not named) reversed this compound's effects [4]. | PGC-1α inhibitor SR-18292 (10 μM) used in organoids to block the AMPK/SIRT1/PGC-1α axis [5]. |

Conclusion and Research Implications

- Mechanistic Depth: The compound's ability to also modulate mitochondrial function via the AMPK/SIRT1/PGC-1α axis suggests a holistic cytoprotective strategy, particularly relevant for complex diseases like IBD and Alzheimer's, where these pathways are implicated [4] [5].

- Research Utility: The quantitative data and detailed protocols provided serve as a robust foundation for future research, including dose-response studies, investigations into other disease models, and the development of more potent derivatives.

References

- 1. The Molecular Mechanisms Regulating the KEAP - 1 ... NRF 2 Pathway [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis of the KEAP1-NRF2 Signaling Pathway [sciencedirect.com]

- 3. Keap1/Nrf2 Signaling Pathway [mdpi.com]

- 4. Attenuates Aβ1–42-Induced Oxidative Stress and... This compound [link.springer.com]

- 5. This compound Targets Mitochondrial Dysfunction to Attenuate ... [pmc.ncbi.nlm.nih.gov]

Engeletin NF-κB signaling pathway inhibition

Core Mechanism of NF-κB Pathway Inhibition

Engeletin primarily exerts its anti-inflammatory effects by targeting key points in the NF-κB signaling cascade, as illustrated below. Multiple studies confirm its action on the TLR4-regulated NF-κB pathway and its interaction with the MAPK pathway [1] [2] [3].

This compound inhibition of NF-κB and MAPK signaling pathways.

The diagram shows that this compound's inhibition is multi-faceted:

- Direct Interaction with TLR4: Molecular docking studies indicate this compound forms a highly stable bond with the Toll-like receptor 4 (TLR4), preventing its activation by stimuli like LPS [1].

- Inhibition of IKK/IκB Phosphorylation: this compound suppresses the activation of the IKK complex, reducing phosphorylation and degradation of IκBα. This prevents the release and nuclear translocation of NF-κB (primarily the p65 subunit) [2] [4].

- Cross-talk with MAPK Pathway: this compound also inhibits the phosphorylation of key MAPK pathway proteins (p38, JNK, ERK), which synergistically contributes to reduced NF-κB activation and pro-inflammatory gene expression [2].

Quantitative Data and Efficacy Across Disease Models

The table below summarizes key experimental findings that demonstrate this compound's efficacy in inhibiting NF-κB signaling across different biological systems.

| Disease Model | Experimental System | Key Findings Related to NF-κB Inhibition | Signaling Pathways Involved |

|---|

| Crohn's-like Colitis [1] | TNBS-induced murine model; RAW264.7 macrophages | • Alleviated inflammatory symptoms & improved barrier integrity • Inhibited TNF-α, IL-1β, IL-6 expression • Inhibited M1 macrophage polarization | TLR4/NF-κB | | Intervertebral Disc Degeneration [2] | TNF-α-induced rat nucleus pulposus cells; Rat puncture model | • Reduced expression of iNOS, COX-2, IL-1β, IL-6 • Downregulated MMP-3, MMP-9, MMP-13 • Inhibited phosphorylation of IKK, IκBα, p65, p38, JNK, ERK | NF-κB / MAPK | | Myocardial Ischemia-Reperfusion [4] | H9c2 cells (Hypoxia/Reoxygenation); Rat LAD model | • Suppressed IL-1β, IL-6, TNF-α • Downregulated phosphorylation of p65 (NF-κB subunit) • Activated the Nrf2 antioxidant pathway | NF-κB / Nrf2 | | Experimental Colitis (IBD) [5] | DSS-induced murine model; Colonic organoids | • Suppressed NF-κB-mediated inflammation • Activated AMPK/SIRT1/PGC-1α signaling (mitochondrial protection) | NF-κB / AMPK/SIRT1/PGC-1α |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments.

In Vitro Assessment in Macrophages

- Cell Line: RAW264.7 murine macrophages [1].

- Pre-treatment: Cells are pre-treated with this compound (e.g., 1-2 hours) at varying concentrations.

- Stimulation: Inflammation is induced using Lipopolysaccharide (LPS), typically at 100 ng/mL to 1 µg/mL, to activate the TLR4/NF-κB pathway.

- Key Analyses:

- qPCR/Western Blot: Measure mRNA and protein levels of TNF-α, IL-1β, IL-6, iNOS, and COX-2 [1] [2].

- Western Blot/Confocal Microscopy: Analyze phosphorylation levels of IKK, IκBα, and p65, and monitor p65 nuclear translocation [2].

- Flow Cytometry: Assess M1/M2 macrophage polarization using surface markers (CD86 for M1) [1].

In Vivo Model of Colitis

- Animal Model: BALB/c or C57BL/6 mice [1] [5].

- Colitis Induction:

- Treatment: this compound is administered daily via oral gavage. Doses of 10, 20, and 40 mg/kg are commonly used to establish a dose-response [5].

- Disease Assessment:

Molecular Docking Analysis

- Objective: To predict the binding affinity and interaction between this compound and the TLR4 receptor [1].

- Procedure:

- Obtain the 3D crystal structure of the TLR4 protein from a protein data bank (e.g., PDB).

- Prepare the this compound molecular structure in a suitable format.

- Perform docking simulations using software like AutoDock Vina.

- Analyze the resulting binding pose, binding energy, and specific amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions).

Future Research and Development

While the evidence for this compound's mechanism is robust, its development faces challenges, primarily its low oral bioavailability and limited solubility [6] [7]. Future work should focus on:

- Drug Delivery Systems: Exploring formulations like nanostructured lipid carriers (NLCs) to improve brain delivery and overall bioavailability [7].

- Target Identification: Further clinical studies are needed to identify precise targets and validate mechanisms in humans [6] [8].

- Compound Optimization: Medicinal chemistry efforts could optimize this compound's structure to enhance potency and pharmacokinetic properties [6].

References

- 1. This compound attenuates the inflammatory response via ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Alleviates the Inflammation and Apoptosis in ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | NF-κB inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound Inhibits Inflammation and Ferroptosis and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Targets Mitochondrial Dysfunction to Attenuate ... [mdpi.com]

- 6. A Review on the Pharmacological Aspects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical design for covering this compound with ... [frontiersin.org]

- 8. Pharmacological aspects of this compound as natural compound [dovepress.com]

Comprehensive Technical Review: Engeletin as a Natural Aldose Reductase Inhibitor for Therapeutic Development

Introduction and Molecular Characterization

Engeletin (ENG), a naturally occurring flavonoid glycoside with the chemical name deoxydihydroquercetin-3-β-rhamnoside, has emerged as a promising therapeutic candidate for diabetes complications and other oxidative stress-related conditions. With the molecular formula C21H22O10 and a molecular weight of 434.39 g/mol, this dihydroflavonol is primarily extracted from traditional medicinal plants including Rhizoma Smilacis Glabrae (Tu fuling), Engelhardia roxburghiana, and various grape and wine varieties [1]. This compound's significance in drug development stems from its potent aldose reductase (AR) inhibitory activity, which positions it as a promising candidate for addressing diabetic complications, particularly diabetic neuropathy [1].

The compound demonstrates a favorable pharmacokinetic profile characterized by rapid absorption and distribution, though it suffers from relatively low bioavailability and an oral half-life of approximately 3.7 hours [1]. This compound reaches maximum plasma concentration roughly 0.25 hours after oral administration, indicating quick absorption, but its therapeutic application faces challenges due to limited aqueous solubility and poor permeability that restrict its ability to reach target sites in effective concentrations [2]. These physicochemical and pharmacokinetic limitations have prompted research into novel delivery systems, including nanostructured lipid carriers designed to enhance brain delivery and overall bioavailability [2].

Table 1: Fundamental Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Name | Deoxydihydroquercetin-3-β-rhamnoside |

| Molecular Formula | C21H22O10 |

| Molecular Weight | 434.39 g/mol |

| Primary Natural Sources | Rhizoma Smilacis Glabrae, Engelhardia roxburghiana, wine grapes |

| Bioavailability | Low oral bioavailability |

| Half-Life | ~3.7 hours (oral administration) |

| Key Biological Activity | Aldose reductase inhibition |

Mechanistic Insights and Therapeutic Applications

Aldose Reductase Inhibition and Diabetic Complications

The polyol pathway plays a central role in the pathogenesis of diabetic complications, with aldose reductase (AR) serving as the rate-limiting enzyme that catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor [3]. Under hyperglycemic conditions, this pathway becomes significantly activated, leading to sorbitol accumulation within cells which creates osmotic stress and disrupts electron transport in mitochondria [3]. Additionally, the consumption of NADPH during this process impairs antioxidant defense systems by reducing glutathione regeneration, thereby increasing oxidative stress and causing damage to nerve fibers that manifests as the severe pain symptoms characteristic of diabetic neuropathy [3].

This compound functions as a natural aldose reductase inhibitor that directly targets this pathogenic process [1]. By competitively inhibiting AR, this compound reduces sorbitol accumulation and mitigates the associated oxidative stress damage in neural tissues. This mechanism is particularly valuable for addressing diabetic neuropathy, a debilitating complication affecting approximately half of all diabetic patients and representing a leading cause of lower extremity amputations and chronic wounds [3]. The inhibitory action on aldose reductase not only alleviates symptoms but also addresses the underlying molecular pathology of diabetic complications, positioning this compound as a promising disease-modifying agent rather than merely a symptomatic treatment [1].

Multitargeted Therapeutic Effects and Signaling Pathways

Beyond its aldose reductase inhibitory activity, this compound exhibits a remarkably diverse pharmacological profile that includes anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory effects across multiple physiological systems [1]. These broad therapeutic activities stem from this compound's ability to modulate numerous signaling pathways, with the NF-κB pathway being one of its most frequently targeted mechanisms [1]. In various disease models, including atherosclerosis, acute lung injury, liver injury, and endometritis, this compound demonstrates significant inhibition of NF-κB signaling, resulting in reduced expression of pro-inflammatory cytokines and chemokines [1].

The Keap1/Nrf2 pathway represents another crucial mechanism through which this compound exerts its antioxidant effects, particularly evident in neurodegenerative conditions like Alzheimer's disease [2] [1]. By activating Nrf2, this compound enhances cellular antioxidant defense systems and mitigates oxidative damage. Additionally, this compound modulates the AMPK/SIRT1/PGC-1α signaling axis, a master regulator of mitochondrial biogenesis and energy metabolism [4]. Recent research has elucidated how this compound activates this pathway to ameliorate mitochondrial dysfunction in experimental colitis models, thereby restoring intestinal barrier integrity and reducing epithelial apoptosis through improved mitochondrial performance [4].

Table 2: Primary Molecular Targets and Therapeutic Effects of this compound

| Molecular Target/Pathway | Observed Effects | Therapeutic Applications |

|---|---|---|

| Aldose Reductase Inhibition | Reduced sorbitol accumulation, decreased oxidative stress | Diabetic neuropathy, chronic diabetes complications |

| NF-κB Signaling Suppression | Reduced pro-inflammatory cytokine production | Atherosclerosis, acute lung injury, liver injury, endometritis |

| Keap1/Nrf2 Pathway Activation | Enhanced antioxidant defenses, reduced oxidative damage | Alzheimer's disease, neurodegenerative conditions |

| AMPK/SIRT1/PGC-1α Activation | Improved mitochondrial function, reduced epithelial apoptosis | Inflammatory bowel disease, metabolic disorders |

| MAPK Pathway Modulation | Regulated inflammatory response | Pelvic inflammatory disease, osteoarthritis |

Experimental Data and Quantitative Findings

Efficacy in Diabetes and Insulin Resistance Models

Recent investigations have demonstrated this compound's promising effects in experimental models of insulin resistance and diabetes. A 2025 study utilizing human HepG2 liver cells induced into insulin resistance with 30 mM glucose and 50 nM insulin over 48 hours revealed that this compound treatment significantly increased glucose consumption and enhanced the expression of key insulin signaling components including ISR-1, ISR-2, and GLUT-2 transporters [5]. These improvements in insulin sensitivity were comparable to those observed with metformin, a first-line antidiabetic medication, suggesting this compound's potential as an effective therapeutic agent for insulin resistance [5].

This compound additionally ameliorated oxidative cell damage in this model, as evidenced by decreased malondialdehyde (MDA) levels and increased glutathione (GSH) and superoxide dismutase (SOD) activities [5]. Furthermore, the compound reduced apoptosis markers including caspase-3 and caspase-9, along with pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) [5]. The study employed a dose-range of 10-100 μM this compound, with treatments administered one hour prior to insulin resistance induction, demonstrating both protective and therapeutic effects against insulin resistance and its associated oxidative cellular damage [5].

Anti-inflammatory and Mitochondrial Protective Effects

In a murine model of dextran sulfate sodium (DSS)-induced colitis, this compound administration at doses of 10, 20, and 40 mg/kg significantly alleviated colitis symptoms including weight loss, disease activity index scores, and colon shortening while restoring intestinal barrier integrity through upregulation of tight junction proteins (ZO-1, claudin-1) [4]. These beneficial effects were mechanistically linked to this compound's ability to activate the AMPK/SIRT1/PGC-1α axis, leading to improved mitochondrial function evidenced by enhanced ATP production, increased mtDNA levels, and improved complex I/IV activity [4].

Notably, pharmacological inhibition of PGC-1α completely abolished this compound's mitochondrial protective and anti-apoptotic effects, confirming the essential role of this pathway in its mechanism of action [4]. The experimental protocol involved administering this compound dissolved in corn oil via daily oral gavage three days before DSS exposure, with the medium dose (20 mg/kg) demonstrating optimal efficacy based on dose-response evaluation [4].

Figure 1: this compound activates the AMPK/SIRT1/PGC-1α signaling axis to improve mitochondrial function and reduce apoptosis in experimental colitis models [4].

Experimental Protocols and Methodologies

In Vitro Assessment of Insulin Resistance Improvement

The following detailed protocol has been established for evaluating this compound's effects on insulin resistance in hepatic cell models:

- Cell Line and Culture Conditions: Utilize human HepG2 cells obtained from ATCC, cultured in RPMI 1640 medium supplemented with 20% fetal bovine serum and antibiotics (100 units/mL penicillin G and 100 μg/mL streptomycin) at 37°C in a humidified incubator with 5% CO2 [5].

- Insulin Resistance Induction: Plate 20,000 HepG2 cells per well in 24-well culture dishes. When cells reach 60-80% confluence, induce insulin resistance by treating with 30 mM glucose and 50 nM insulin, then incubate for 48 hours [5].

- This compound Treatment: Prepare this compound by dissolving in 0.1% dimethyl sulfoxide (DMSO). Administer this compound at varying concentrations (typically 10-100 μM) one hour prior to initiating insulin resistance induction. Include metformin as a positive control [5].

- Glucose Consumption Assay: Following 48-hour incubation, discard cell media and add fresh medium containing only 5.5 mM or 16 mM glucose to all groups. After 50 minutes of incubation, add 100 nM insulin to all groups to induce glucose consumption and incubate for an additional 10 minutes. Measure glucose remaining in the medium using standard colorimetric or enzymatic assays [5].

- Molecular Analyses: Harvest cells for assessment of insulin receptor substrate (ISR-1, ISR-2) and glucose transporter (GLUT-2) expression using quantitative RT-PCR and Western blotting. Evaluate oxidative stress markers (MDA, GSH, SOD) and apoptosis markers (caspase-3, caspase-9) using commercial assay kits [5].

In Vivo Colitis Model for Mitochondrial Function Evaluation

For investigating this compound's effects on mitochondrial function in inflammatory bowel disease:

- Animal Model Establishment: Use wild-type C57BL/6 mice (6-8 weeks old, male) acclimatized for 7 days under specific pathogen-free conditions. Randomly allocate into experimental groups (typically n=10/group) including control, disease model, and this compound treatment groups [4].

- Colitis Induction and Treatment: Administer 2.5% (w/v) dextran sulfate sodium (DSS, molecular weight 36-50 kDa) in drinking water for 7 days to induce colitis. Dissolve this compound in corn oil and administer daily via oral gavage at doses of 10, 20, and 40 mg/kg, beginning three days prior to DSS exposure [4].

- Disease Assessment: Monitor body weight and disease activity index scores daily. On day 7, euthanize mice under anesthesia for tissue collection. Measure colon length and prepare Swiss-rolls for histological analysis (H&E staining, AB-PAS staining, immunofluorescence) [4].

- Mitochondrial Function Assays: Assess mitochondrial function through ATP production measurements, mtDNA quantification, and mitochondrial complex I/IV activity assays in colonic tissues. Evaluate intestinal barrier function via FITC-dextran permeability assays and measurement of tight junction protein expression (ZO-1, claudin-1) using immunofluorescence and Western blotting [4].

- Pathway Inhibition Studies: To confirm mechanism, include groups treated with PGC-1α inhibitor SR-18292 (10 μM) administered prior to this compound treatment and DSS exposure [4].

Figure 2: this compound inhibits aldose reductase in the polyol pathway, reducing sorbitol accumulation and oxidative stress that lead to diabetic neuropathy [3] [1].

Current Research Challenges and Future Directions

Bioavailability Enhancement Strategies

Despite this compound's promising pharmacological activities, its therapeutic application faces significant challenges due to limited solubility and poor permeability that restrict bioavailability [2]. To address these limitations, researchers are developing innovative drug delivery systems, particularly nanostructured lipid carriers designed to enhance this compound's ability to cross biological barriers including the blood-brain barrier [2]. These lipid-based systems offer similar composition to natural lipids present in the body, potentially enabling free transit across the BBB and increasing bioavailability for neurological applications such as Huntington's disease therapy [2].

A theoretically proposed formulation of This compound-nanostructured lipid nanocarriers involves intranasal administration to bypass first-pass metabolism and directly target neurological conditions [2]. This delivery approach leverages the nanoformulation's potential to enhance solubility, protect this compound from degradation, and improve its distribution to target tissues. Future research should focus on optimizing these delivery systems through comprehensive characterization of their physicochemical properties, stability profiles, and in vivo performance to translate the theoretical benefits into practical therapeutic applications [2].

Research Gaps and Clinical Translation

The current research landscape reveals several significant gaps that must be addressed to advance this compound toward clinical application. Perhaps most notably, no chemical synthesis method for this compound has been reported, resulting in relatively low yield and purity that limit comprehensive clinical studies [1]. Additionally, while numerous preclinical studies have demonstrated this compound's efficacy across various disease models, well-controlled clinical trials in human populations are entirely lacking, creating a substantial translational gap between animal studies and human therapeutic applications [1].

Future research priorities should include:

- Development of efficient synthetic routes or purification methods to produce high-purity this compound in sufficient quantities for comprehensive preclinical and clinical studies [1].

- Implementation of detailed toxicological assessments and safety profiling to establish appropriate dosing parameters and identify potential adverse effects [1].

- Exploration of structure-activity relationships to potentially optimize this compound's structure for enhanced potency, improved bioavailability, or reduced potential side effects [1].

- Investigation of potential combination therapies where this compound might synergize with existing therapeutic agents to enhance efficacy or reduce dosing requirements [1].

- Conduct of rigorous clinical trials to validate preclinical findings and establish this compound's safety and efficacy in human populations, particularly for diabetic neuropathy where its aldose reductase inhibitory activity holds significant promise [1].

Conclusion

References

- 1. A Review on the Pharmacological Aspects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical design for covering this compound with functionalized ... [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS Profiling of Ethanol-Extracted Polyherbal ... [mdpi.com]

- 4. This compound Targets Mitochondrial Dysfunction to Attenuate ... [mdpi.com]

- 5. The Effects of this compound on Insulin Resistance Induced in ... [pmc.ncbi.nlm.nih.gov]

Engeletin extraction purification methods

Engeletin at a Glance

The table below summarizes key information about this compound from the search results:

| Aspect | Details |

|---|---|

| Chemical Description | A flavanonol rhamnoside (a type of flavonoid) [1]. |

| IUPAC Name | (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4H-chromen-4-one [1]. |

| Molecular Formula | C₂₁H₂₂O₁₀ [1] [2] [3] |

| Molecular Weight | 434.39 - 434.40 g/mol [1] [2] [3] |

| CAS Number | 572-31-6 [2] [3] [4] |

| Natural Sources | Leaves of Engelhardia roxburghiana and E. chrysolepsis; roots of Smilax species (e.g., S. glabra, S. bockii warb); bark of Hymenaea martiana; Pieris japonica; Dioon spinulosum; white grapes and wine [5] [6] [7]. |

Knowns and Unknowns on Sourcing & Production

Here is what is known about how this compound is obtained, and the specific gaps in technical detail:

- Established Fact - Natural Isolation: this compound is primarily obtained by isolating it from various plants. The initial step likely involves using organic solvents to create a crude extract from plant material, which is then further purified [6] [7].

- Critical Knowledge Gap - Method Details: The search results do not specify the exact solvents, concentrations, temperatures, or equipment used for extraction and purification. Key parameters such as yield and purity for these methods are also not reported.

- Important Context - Synthesis Status: According to a 2023 review, no chemical synthesis method for this compound has been reported in scientific literature. The limited yield and purity from natural isolation are noted as constraints on its clinical study [6] [7].

Pharmacological Activities and Mechanisms

Research indicates this compound has diverse biological activities, primarily through inhibiting the NF-κB signaling pathway. The diagram below summarizes its potential effects on different bodily systems.

Summary of this compound's reported pharmacological effects across different bodily systems, largely linked to its anti-inflammatory action.

References

- 1. This compound [en.wikipedia.org]

- 2. | NF-κB | Reductase | TargetMol this compound [targetmol.com]

- 3. This compound | NF-κB Inhibitor [medchemexpress.com]

- 4. This compound = 98 HPLC 572-31-6 [sigmaaldrich.com]

- 5. Isolation and characterization of two flavonoids, this compound and astilbin... [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on the Pharmacological Aspects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological aspects of this compound as natural compound | DDDT [dovepress.com]

Engeletin historical research timeline discovery

Detailed Pharmacological Mechanisms

Engeletin exerts its effects by simultaneously targeting multiple signaling pathways. The following diagram outlines the primary molecular mechanisms identified in recent studies.

The dual regulation of the Nrf2 and NF-κB pathways allows this compound to effectively combat oxidative stress and inflammation, two core pathological processes in many diseases [1] [2] [3].

Key Experimental Findings and Protocols

The following table summarizes the core quantitative findings from pivotal studies on this compound.

| Disease Model | Experimental System | Key Findings | Mechanisms Implicated |

|---|

| Myocardial Ischemia Reperfusion Injury (MIRI) [1] | H9c2 cells (Hypoxia-Reoxygenation) | • Reversed HR-induced cell viability loss • ↓ ROS, MDA, IL-1β, IL-6, TNF-α • ↓ Apoptosis and intracellular ferrous iron | Dual activation of Nrf2 and inhibition of NF-κB pathways | | Osteoarthritis [2] [4] | Rat chondrocytes (TNF-α induced) | • ↓ Apoptosis (↓Bax, ↓Caspase-3, ↑Bcl-2) • Scavenged intracellular ROS • Maintained mitochondrial membrane potential | Activation of Nrf2 pathway; Inhibition of NF-κB and MAPK pathways | | Alzheimer's Disease Model [3] | BV-2 microglial cells (Aβ1–42 induced) | • ↓ ROS and MDA production • ↑ GSH-Px and SOD activities • ↓ NO, TNF-α, IL-1β, IL-6 | Activation of Keap1/Nrf2 pathway | | Insulin Resistance [5] | Human HepG2 liver cells | • Increased glucose consumption • ↑ ISR-1, ISR-2, and GLUT-2 expression • ↓ Oxidative stress and apoptosis (↓Cas-3, Cas-9) | Improved insulin signaling and antioxidant defense |

Representative Experimental Protocol: In Vitro Model of MIRI

The methodology from the 2025 MIRI study provides a robust example of how to evaluate this compound's efficacy in a controlled cell model [1].

- 1. Cell Culture and Hypoxia-Reoxygenation (HR) Induction:

- Cell Line: H9c2 cardiomyocytes.

- HR Model: Cells are subjected to 2 hours of hypoxia in a specialized chamber flushed with a gas mixture (5% CO₂, 9% N₂), followed by 4 hours of reoxygenation under normal oxygen conditions (21% O₂).

- 2. This compound Treatment:

- This compound is administered to the cells during the HR induction process at specified concentrations (e.g., 5, 10, 20 μM).

- 3. Assessment of Cell Viability and Death:

- Cell Counting Kit-8 (CCK-8) Assay: 10 μL of CCK-8 solution is added to each well. After a 2-hour incubation, the absorbance at 450 nm is measured with a spectrophotometer to determine cell viability.

- 4. Measurement of Oxidative Stress and Inflammation:

- Reactive Oxygen Species (ROS): Detected using the cell-permeable probe DCFH-DA.

- Lipid Peroxidation: Measured by Malondialdehyde (MDA) levels.

- Antioxidant Enzymes: Superoxide Dismutase (SOD) and Glutathione (GSH) levels are measured with corresponding kits.

- Inflammatory Cytokines: mRNA expression of IL-1β, IL-6, and TNF-α is detected by Reverse Transcription Polymerase Chain Reaction (RT-PCR).

- 5. Analysis of Apoptosis and Signaling Pathways:

- Apoptosis: Detected by Annexin V-FITC/Propidium Iodide (PI) staining and flow cytometry.

- Protein Expression: Key proteins in the Nrf2 and NF-κB pathways are analyzed by Western Blotting.

Current Research Gaps and Future Directions

Despite promising results, several challenges remain for the development of this compound as a therapeutic agent [6] [7]:

- Pharmacokinetic Limitations: this compound has relatively low bioavailability and a short half-life (approximately 3.7 hours after oral administration in rats), which limits its clinical application [6].

- Delivery Challenges: Its low aqueous solubility and poor permeability across biological barriers, like the blood-brain barrier, hinder its effectiveness for neurological diseases [7].

- Need for Clinical Data: Current evidence is primarily from in vitro and animal studies. Clinical trials in humans are necessary to confirm its efficacy and safety [6].

- Synthesis and Purity: Reliance on plant extraction results in low yield and purity. Efficient chemical synthesis methods have not yet been established [6].

To address these gaps, researchers are exploring novel strategies, such as:

- Nano-formulations: Designing This compound-loaded Nanostructured Lipid Carriers (NLCs) for intranasal delivery could enhance brain targeting and overall bioavailability [7].

- Compound Optimization: Future studies should focus on modifying the this compound structure to create optimized compounds with improved pharmacokinetic properties [6].

References

- 1. Inhibits Inflammation and Ferroptosis and Attenuates... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound Protects Against TNF-α-Induced Apoptosis and ... [pmc.ncbi.nlm.nih.gov]

- 3. Attenuates Aβ1–42-Induced Oxidative Stress and... This compound [link.springer.com]

- 4. Protects Against TNF-α-Induced Apoptosis and Reactive | JIR this compound [dovepress.com]

- 5. The Effects of this compound on Insulin Resistance Induced in ... [pmc.ncbi.nlm.nih.gov]

- 6. A Review on the Pharmacological Aspects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical design for covering this compound with ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Engeletin Administration in Preclinical In Vivo Models

Introduction to Engeletin and Its Relevance in Preclinical Research

This compound (dihydrokaempferol 3-rhamnoside) is a naturally occurring flavonoid compound belonging to the flavanonol glycoside class, with the molecular formula C21H22O10 and a molecular weight of 434.39 g/mol. This phytochemical is primarily extracted from traditional medicinal herbs such as Smilax glabra Roxb. (Tu fuling) and is also found in various fruits and vegetables, including grapes and wine. This compound has attracted significant research interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory properties. These characteristics make it a promising candidate for therapeutic development across various disease domains, including musculoskeletal disorders, inflammatory bowel diseases, metabolic conditions, and neurological pathologies.